molecular formula C22H28N4O3 B2418444 2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 1904030-15-4

2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2418444
CAS RN: 1904030-15-4
M. Wt: 396.491
InChI Key: ZXZBHPCIELZALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

  • The synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, closely related in structure, has shown significant in vitro activity against pathogenic bacteria and yeast-like fungi, along with potent anti-proliferative activity against various cancer cell lines. This highlights the potential of such compounds in the development of new antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).

Pain Management

  • Research into σ1 receptor antagonists for pain management has led to the synthesis of compounds with excellent solubility and promising antinociceptive properties. These findings underline the importance of structural analogs in creating effective pain relief options without the side effects associated with traditional analgesics (J. Díaz et al., 2020).

Polymeric Materials

  • The synthesis of polyamides incorporating nucleobases like theophylline and thymine, utilizing reactions with compounds structurally similar to the query, demonstrates the potential of such chemical frameworks in creating novel polymeric materials. These materials' solubility and molecular weight range make them interesting for various applications, from biotechnology to materials science (M. Hattori et al., 1979).

Anticancer Activities

  • The development of 1,2,4-triazine derivatives bearing piperazine amide moiety has been explored for their anticancer activities, particularly against breast cancer cells. This research suggests the role of structural analogs in designing compounds with potential therapeutic applications in oncology (L. Yurttaş et al., 2014).

Wound Healing

  • The evaluation of derivatives for wound healing has shown significant results, further supporting the utility of structurally related compounds in promoting tissue repair and regeneration. This indicates a potential avenue for developing new treatments for skin injuries and surgical recovery (K. Vinaya et al., 2009).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-28-19-8-7-16(13-20(19)29-2)14-22(27)26-11-9-25(10-12-26)21-15-17-5-3-4-6-18(17)23-24-21/h7-8,13,15H,3-6,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZBHPCIELZALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

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